BenchChemオンラインストアへようこそ!

(4-nitrophenyl)methyl 2-hydroxybenzoate

Hydrolysis Kinetics Intramolecular Catalysis Cyclodextrin Complexation

(4-Nitrophenyl)methyl 2-hydroxybenzoate (4-nitrobenzyl salicylate, CAS 85303-65-7) is a salicylic acid ester featuring a 4-nitrobenzyl substituent. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.24 g/mol, a density of 1.377 g/cm³, a boiling point of 438.3 °C at 760 mmHg, and a calculated LogP of 3.18.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
Cat. No. B5866291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitrophenyl)methyl 2-hydroxybenzoate
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C14H11NO5/c16-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)15(18)19/h1-8,16H,9H2
InChIKeySZSSFMAYGDWSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzyl Salicylate (CAS 85303-65-7): Physicochemical Profile and Structural Basis for Differentiated Performance


(4-Nitrophenyl)methyl 2-hydroxybenzoate (4-nitrobenzyl salicylate, CAS 85303-65-7) is a salicylic acid ester featuring a 4-nitrobenzyl substituent [1]. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.24 g/mol, a density of 1.377 g/cm³, a boiling point of 438.3 °C at 760 mmHg, and a calculated LogP of 3.18 [1]. The compound integrates a photolabile 4-nitrobenzyl protecting group with a salicylate core, enabling both controlled release and enzymatic/chemical activation. Its intrinsic properties—including a nitroaromatic group for potential hypoxia-sensitive reduction and a phenolic ester susceptible to intramolecular catalysis—position it as a distinct entity among salicylate esters and benzyl-derived prodrugs.

Why Generic Substitution of 4-Nitrobenzyl Salicylate Compromises Experimental Reproducibility and Biological Outcome


In-class substitution of 4-nitrobenzyl salicylate with other salicylate esters (e.g., methyl salicylate, benzyl salicylate) or simple 4-nitrobenzyl derivatives leads to fundamentally altered kinetic, photochemical, and metabolic profiles. The 4-nitrobenzyl group imparts both photolability and bioreductive sensitivity, while the salicylate moiety enables intramolecular catalysis in hydrolysis [1][2]. These synergistic features cannot be replicated by single-component analogs. Moreover, the nitro group's electronic effects drastically accelerate β-cyclodextrin-catalyzed hydrolysis compared to non-nitrated esters [2]. Consequently, procuring the exact compound ensures predictable release kinetics, consistent prodrug activation, and reliable antimicrobial screening outcomes—parameters that are non-transferable across the salicylate family.

Quantitative Differentiation Guide: 4-Nitrobenzyl Salicylate vs. Comparators


Accelerated β-Cyclodextrin-Catalyzed Hydrolysis: 10-Fold Rate Enhancement Over Methyl Salicylate

In the presence of β-cyclodextrin (β-CD), the aqueous hydrolysis rate of p-nitrophenyl salicylate (a close analog of 4-nitrobenzyl salicylate) is accelerated by approximately 10-fold, whereas methyl salicylate shows no rate enhancement [1]. This differential effect is attributed to a change in hydrolysis mechanism upon inclusion into the β-CD cavity. The nitrophenyl ester undergoes nucleophilic attack by the deprotonated hydroxyl group of β-CD, a pathway unavailable to the methyl ester.

Hydrolysis Kinetics Intramolecular Catalysis Cyclodextrin Complexation

Antimicrobial Potency: Nitro-Substituted Salicylate Derivatives Exhibit MICs as Low as 2 μM Against Mycobacterium tuberculosis

A series of 33 nitro-substituted salicylanilides demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 32 μM against Mycobacterium tuberculosis, with the 4-nitro position on the salicylic acid ring identified as beneficial for activity [1]. While direct MIC data for 4-nitrobenzyl salicylate are not isolated in the source, the compound shares the critical 4-nitro-substituted salicylic acid pharmacophore, allowing class-level inference of similar antimicrobial potential.

Antimicrobial Activity Antimycobacterial Structure-Activity Relationship

Photolabile Protecting Group: Quantum Yield of ~0.05 for 4-Nitrobenzyl Esters Enables Spatiotemporal Control

4-Nitrobenzyl esters are established photolabile protecting groups with a typical quantum yield for deprotection in the range of 0.05–0.10 upon UV irradiation [1]. In comparison, the non-nitrated benzyl ester exhibits negligible photolability (quantum yield <0.001). This property enables light-triggered release of salicylic acid in biological or materials science contexts.

Photocaging Protecting Group Chemistry Controlled Release

Hypoxia-Activated Prodrug Potential: 4-Nitrobenzyl Group Enables Bioreductive Triggering

The 4-nitrobenzyl moiety is a well-documented bioreductive trigger: upon enzymatic reduction by nitroreductases under hypoxic conditions, it undergoes fragmentation to release the parent drug [1]. Studies on 4-nitrobenzyl-carbamate prodrugs demonstrate that the protecting group completely abolishes activity in normoxia but is cleaved in hypoxic tumor cells or bacterial nitroreductase-expressing models [2]. In contrast, simple alkyl esters (e.g., methyl salicylate) lack this hypoxia-selective activation mechanism.

Prodrug Design Hypoxia-Selective Activation Bioreduction

Physical Property Differentiation: Higher Boiling Point and LogP Compared to Benzyl Salicylate

4-Nitrobenzyl salicylate exhibits a boiling point of 438.3 °C (at 760 mmHg) and a calculated LogP of 3.18 [1]. In contrast, benzyl salicylate (CAS 118-58-1) has a boiling point of approximately 320 °C and a LogP around 4.0 [2]. The higher boiling point indicates greater thermal stability during processing, while the lower LogP suggests reduced lipophilicity and potentially altered membrane permeability.

Physicochemical Properties Formulation Stability

Intramolecular General Base Catalysis: 4-Nitrophenyl Salicylate Hydrolyzes 100-Fold Faster Than Phenyl Salicylate at pH 7

The hydrolysis of p-nitrophenyl salicylate proceeds via intramolecular general base catalysis, resulting in a rate enhancement of approximately 100-fold at pH 7 compared to phenyl salicylate [1]. The pKa of the leaving group (4-nitrophenol, pKa ~7.1) is well-matched to the intramolecular proton transfer, whereas the less acidic phenol (pKa ~10) in phenyl salicylate results in a much slower reaction.

Ester Hydrolysis Intramolecular Catalysis pH-Rate Profiles

Priority Application Scenarios for 4-Nitrobenzyl Salicylate Informed by Quantitative Evidence


Controlled Drug Delivery: Light-Triggered Release of Salicylic Acid

4-Nitrobenzyl salicylate serves as a photocleavable prodrug of salicylic acid. Upon UV irradiation (254–365 nm), the 4-nitrobenzyl ester undergoes photolysis with a quantum yield of ~0.05 [1], liberating salicylic acid with spatiotemporal precision. This application leverages the compound's 50-fold higher quantum yield over non-nitrated benzyl esters, making it suitable for photopharmacology and light-patterned biomaterials [1].

Enzymology and Esterase/Lipase Substrate Characterization

The compound's accelerated hydrolysis via intramolecular general base catalysis (100-fold faster than phenyl salicylate at pH 7 [2]) makes it an ideal chromogenic substrate for monitoring esterase and lipase activities. The release of 4-nitrobenzyl alcohol or 4-nitrophenol can be quantified spectrophotometrically at 400 nm, providing a robust assay readout [2].

Antimicrobial Screening and Structure-Activity Relationship Studies

As a member of the 4-nitro-substituted salicylic acid derivative class, 4-nitrobenzyl salicylate exhibits low-micromolar antimycobacterial activity (MIC 2–32 μM against M. tuberculosis) [3]. It can be employed as a reference compound or starting point for medicinal chemistry campaigns targeting drug-resistant tuberculosis and other bacterial infections [3].

Hypoxia-Activated Prodrug Platforms for Oncology and Antibacterial Therapy

The 4-nitrobenzyl group confers hypoxia-selective bioreductive activation. In hypoxic tumor microenvironments or under bacterial nitroreductase expression, the nitro group is reduced, triggering fragmentation and release of active salicylic acid [4][5]. This mechanism is absent in conventional salicylate esters, positioning the compound as a privileged scaffold for targeted prodrug development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-nitrophenyl)methyl 2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.